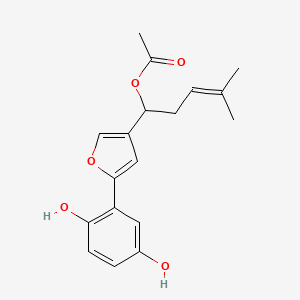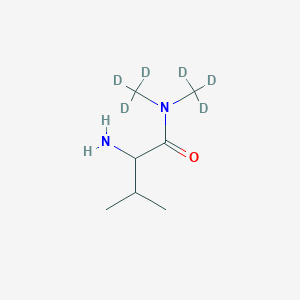
Shikonofuran A
描述
Shikonofuran A is a natural product isolated from the root of Lithosperraum erythrorhizon Sieb . It belongs to the class of compounds known as phenols and polyphenols .
Synthesis Analysis
Shikonofuran A is produced through a branching route from shikonin biosynthesis to shikonofuran in Arnebia euchroma . The branch point is the transformation from (Z)-3’’-hydroxy-geranylhydroquinone to an aldehyde intermediate (E)-3’’-oxo-geranylhydroquinone . The gene encoding the oxidoreductase that catalyzes the branch reaction is AeHGO .Molecular Structure Analysis
The molecular formula of Shikonofuran A is C18H20O5 . Its molecular weight is 316.35 . The SMILES representation is OC1=C(C=C(O)C=C1)C2=CC(C@@H=O)C/C=C©/C)=CO2 .Chemical Reactions Analysis
In the synthesis of Shikonofuran A, the AeHGO protein reversibly oxidizes (Z)-3’’-hydroxy-geranylhydroquinone to produce (E)-3’’-oxo-geranylhydroquinone, followed by reversibly reducing (E)-3’’-oxo-geranylhydroquinone to (E)-3’’-hydroxy-geranylhydroquinone .Physical And Chemical Properties Analysis
Shikonofuran A is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用
Synthesis of Shikonofurans
Shikonofuran A is used in the synthesis of other Shikonofurans. For instance, it has been applied in the unified total synthesis of Shikonofurans J, D, E, and C . This process involves the use of Bi(III)-Catalyzed Synthesis of Substituted Furans from Hydroxy-oxetanyl Ketones .
Biosynthesis Pathway
Shikonofuran A plays a crucial role in the biosynthesis pathway of shikonin derivatives. It is involved in the branching route from shikonin biosynthesis to shikonofuran in Arnebia euchroma . The discovery and characterization of AeHGO in this branching route have been a significant development in understanding the biosynthesis of shikonofuran .
Anti-Inflammatory Properties
Shikonofuran A has shown potential anti-inflammatory properties. In a study, cells were cultured with Shikonofuran E, a derivative of Shikonofuran A, and it was observed that it played an anti-inflammatory role by down-regulating LPS-induced NO production in RAW 264.7 Cells .
Antioxidant Properties
Shikonofuran A, being a naphthoquinone compound, has exhibited extensive antioxidant activities . These antioxidant properties make it a valuable compound in the field of health and wellness.
Antimicrobial Properties
Shikonofuran A also has antimicrobial properties . This makes it a potential candidate for the development of new antimicrobial agents.
Antitumor Activities
Shikonofuran A has shown potential antitumor activities . This suggests that it could be used in cancer research and potentially in the development of new cancer treatments.
未来方向
属性
IUPAC Name |
[1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-11(2)4-7-17(23-12(3)19)13-8-18(22-10-13)15-9-14(20)5-6-16(15)21/h4-6,8-10,17,20-21H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZVJDUASUPZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=COC(=C1)C2=C(C=CC(=C2)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Shikonofuran A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Shikonofuran A and where is it found?
A1: Shikonofuran A is a furylhydroquinone derivative found in the roots of Lithospermum erythrorhizon Sieb. et Zucc., a plant traditionally used in East Asian medicine. []
Q2: What is the structure of Shikonofuran A?
A2: The structure of Shikonofuran A was determined by comparing the spectral data of its diacetate with those of echinofuran leucoacetate. [] While the original paper does not provide a detailed molecular formula or spectroscopic data, it establishes the core structure as a furylhydroquinone with specific substituents.
Q3: Are there other shikonofuran derivatives found in Lithospermum erythrorhizon?
A3: Yes, along with Shikonofuran A, four other new furylhydroquinone derivatives named Shikonofurans B, C, D, and E were also discovered in the roots of Lithospermum erythrorhizon. []
Q4: What is the biosynthetic pathway of Shikonofuran A?
A4: While the specific biosynthetic pathway of Shikonofuran A is not fully elucidated, research suggests it branches out from the shikonin biosynthetic pathway. The branch point appears to be the transformation from (Z)-3''-hydroxy-geranylhydroquinone to (E)-3''-oxo-geranylhydroquinone. [] Shikonofuran E, another derivative, has been isolated alongside intermediates like m-geranyl-p-hydroxybenzoic acid and geranylhydroquinone in shikonin-producing cell cultures of Lithospermum erythrorhizon. []
Q5: Is there a specific gene involved in the biosynthesis of Shikonofurans?
A5: Research suggests that a gene belonging to the cinnamyl alcohol dehydrogenase family, AeHGO, plays a role in the branching of the shikonin pathway towards shikonofuran production. AeHGO catalyzes the reversible oxidation of (Z)-3''-hydroxy-geranylhydroquinone to (E)-3''-oxo-geranylhydroquinone, a key step in shikonofuran biosynthesis. []
Q6: Has Shikonofuran A been synthesized?
A6: Yes, Shikonofuran A, along with Shikonofurans B, D, and E, have been synthesized using a unified total synthesis approach. This method employs Bi(III)-catalyzed dehydrative cycloisomerization of α-hydroxy oxetanyl ketones, providing rapid access to these highly substituted furans. []
Q7: What is the biological activity of Shikonofuran A?
A7: While specific studies on Shikonofuran A's biological activity are limited in the provided research, related shikonofurans like Shikonofuran E have shown anti-inflammatory effects by down-regulating MAPK and NF-κB signaling pathways in lipopolysaccharide-stimulated RAW264.7 macrophages. []
Q8: Are there any analytical methods for identifying and quantifying Shikonofuran A?
A8: While the provided research doesn't detail specific methods for Shikonofuran A, researchers have employed techniques like UHPLC-Q-Exactive Orbitrap mass spectrometry to analyze various shikonins and shikonofurans in Arnebia euchroma, a plant with similar bioactive compounds. [] Other studies utilize TLC, CC, GC-MS, ESI-MS, and NMR for analysis of Lithospermum canescens extracts, identifying compounds like shikonofuran C and D. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




